

# Rebastinib specificity versus broad kinase inhibitors

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## Compound Focus: Rebastinib

CAS No.: 1020172-07-9

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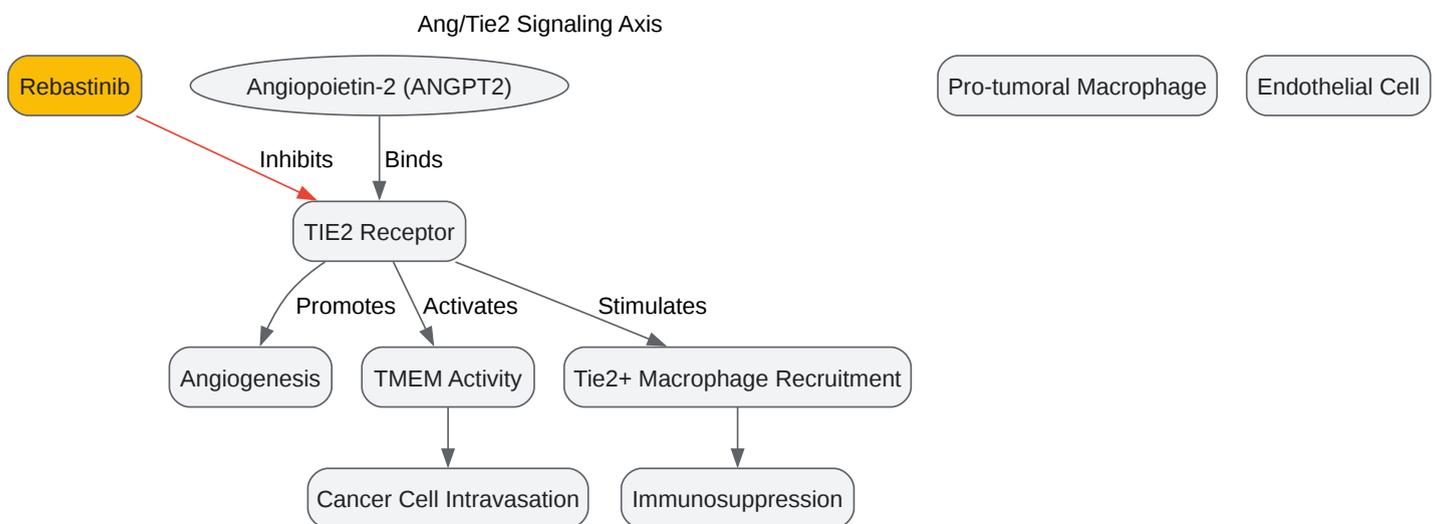
## Rebastinib's Kinase Inhibition Profile

Kinase Target	Primary Biological Role	Nature of Inhibition	Experimental Evidence (IC50/Kd)
<b>TIE2 (TEK)</b> [1] [2]	Receptor tyrosine kinase; regulates angiogenesis and pro-tumoral macrophage function.	Primary, potent target.	Potent picomolar-level inhibitor; crystal structure confirms binding to kinase domain. [1]
<b>FGR (SRC family)</b> [3]	Non-receptor tyrosine kinase; implicated in immune regulation in colorectal cancer.	Direct, crucial target for efficacy in specific cancers.	Identified via biotin-labeled pull-down assay; reduced phosphorylation (p-FGR Y416) in dose-response. [3]
<b>BCR-ABL</b> (including T315I mutant) [4] [2]	Fusion oncoprotein driving chronic myeloid leukemia (CML).	Potent inhibitor, originally studied for resistant CML.	Developed as a switch control inhibitor; effective against gatekeeper mutant. [4] [2]
<b>LRRK2</b> [4]	Ser/Thr kinase associated with Parkinson's disease.	Off-target, Type II inhibitor.	Cellular studies show suppression of Rab10 phosphorylation. [4]

## Molecular Mechanism and Selectivity

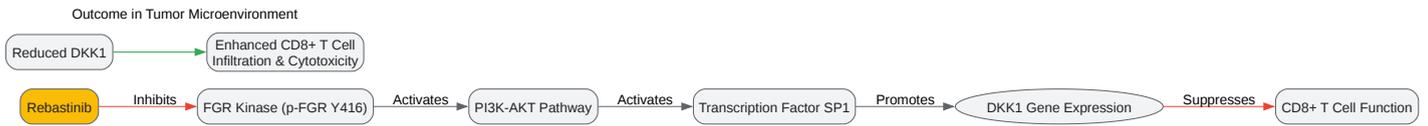
**Rebastinib**'s selectivity stems from its unique mechanism of action. It is a **switch control inhibitor** that binds to the TIE2 kinase domain, stabilizing it in an **inactive "DFG-out" conformation**. [1] This allosteric mechanism differs from ATP-competitive Type I inhibitors and contributes to its high potency and specificity for TIE2. [1]

This TIE2 inhibition disrupts multiple pro-tumor processes as shown in the following pathway:



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Beyond TIE2, **rebastinib**'s action on **FGR** reveals a second, distinct mechanism that enhances anti-tumor immunity, particularly in colorectal cancer models. It modulates the tumor microenvironment by targeting the **FGR-AKT-SP1-DKK1 axis**. [3]



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## Key Experimental Data and Protocols

The characterization of **rebastinib**'s specificity and efficacy relies on several key experimental approaches.

### In Vitro Kinase Profiling and Binding Assays

- **Kinase Activity Assay:** The classic pyruvate kinase/lactate dehydrogenase coupled system can be used to determine IC50 values. This measures ADP production from the kinase reaction, quantifying **rebastinib**'s direct inhibition of purified TIE2 kinase. [1]
- **X-ray Crystallography:** The structure of **rebastinib** bound to the TIE2 kinase domain (residues 808-1124) was solved, visually confirming its allosteric binding mode in the "DFG-out" conformation. [1]
- **Cellular Phosphorylation Assays (Western Blot):** Treat relevant cells (e.g., HUVECs or engineered Tie2-high macrophages) with **rebastinib**. Lysates are then probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2 to confirm target engagement in a cellular context. [1]

### In Vivo Efficacy Models

- **Syngeneic Ovarian Cancer Model:**
  - **Protocol:** Female C57BL/6 mice are intraperitoneally injected with ID8 ovarian cancer cells. After tumor establishment, mice are treated with **rebastinib**-dosed chow (approx. 10 mg/kg), alone or combined with carboplatin/paclitaxel chemotherapy. Key endpoints include survival monitoring and flow cytometry analysis of ascites for immune cell populations (CD45+ macrophages, cytotoxic T cells). [5]
  - **Finding: Rebastinib** combined with chemotherapy significantly extended median survival and increased cytotoxic T cells in the ascites. [5]

- **Metastatic Breast Cancer Model (PyMT):**

- **Protocol: Rebastinib** is administered orally (50-100 mg/kg, BID) in transgenic PyMT mice, which develop spontaneous mammary tumors and metastasis. It is tested alone and combined with paclitaxel or eribulin. Efficacy is assessed via tumor volume, metastasis count, and overall survival. [1] [6]
- **Finding: Rebastinib** reduced tumor growth and metastasis by blocking TMEM doorway function and enhancing chemotherapy efficacy. [1]

## Target Identification in Colorectal Cancer

- **Biotin-Labeled Pull-Down Assay:**

- **Protocol: Rebastinib** is biotinylated and incubated with cell lysates (e.g., from LoVo CRC cells). The **rebastinib**-protein complexes are pulled down using streptavidin beads, separated by SDS-PAGE, and identified via mass spectrometry. This experiment directly identified FGR as a binding partner of **rebastinib**. [3]

- **Phospho-Antibody Microarray:**

- **Protocol:** Lysates from DCC-2036 (**rebastinib**)-treated and control CRC cells are incubated with a microarray slide coated with antibodies against phosphorylated tyrosine kinases. This allows for the high-throughput identification of kinases whose phosphorylation status is altered by **rebastinib** treatment. [3]

## Therapeutic Implications

**Rebastinib**'s specific targeting profile translates into distinct potential therapeutic applications:

- **Overcoming Angiogenic Resistance:** By simultaneously inhibiting both vascular endothelial (TIE2) and pro-angiogenic macrophage activity, **rebastinib** may overcome resistance to VEGF-targeted therapies like bevacizumab. [1]
- **Metastasis Suppression:** Its potent blockade of the TMEM doorway function makes it a promising candidate for reducing hematogenous metastasis in breast cancer. [1] [6]
- **Immunomodulation in "Cold" Tumors:** In colorectal cancer, targeting the FGR-DKK1 axis to enhance CD8+ T cell infiltration and function could potentially convert immunologically "cold" tumors into "hot" ones, improving response to immunotherapy. [3]

In summary, **rebastinib** is not a broad-spectrum kinase inhibitor but a focused one with a primary anchor on TIE2 and strategically important off-targets like FGR. Its value lies in this multi-faceted attack on the tumor microenvironment.

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